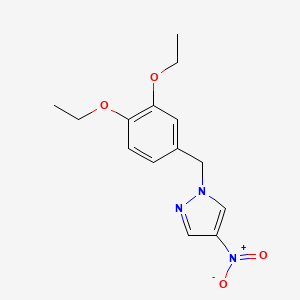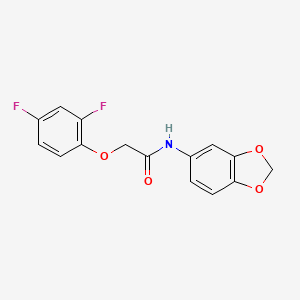
N-1,3-benzodioxol-5-yl-2-(2,4-difluorophenoxy)acetamide
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-2-(2,4-difluorophenoxy)acetamide, commonly known as BDA-410, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDA-410 is a selective inhibitor of the protein phosphatase 2A (PP2A), an enzyme that plays a crucial role in regulating various cellular processes.
Wirkmechanismus
BDA-410 selectively inhibits the activity of N-1,3-benzodioxol-5-yl-2-(2,4-difluorophenoxy)acetamide, an enzyme that regulates various cellular processes, including cell growth, proliferation, and survival. By inhibiting N-1,3-benzodioxol-5-yl-2-(2,4-difluorophenoxy)acetamide, BDA-410 disrupts the signaling pathways that are critical for cancer cell growth and survival, leading to cell death. Additionally, BDA-410 has been shown to modulate the activity of other signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in various cellular processes.
Biochemical and Physiological Effects:
BDA-410 has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. Additionally, BDA-410 has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative disorders. BDA-410 has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. Furthermore, BDA-410 has been shown to reduce viral replication and inhibit the production of pro-inflammatory cytokines in cells infected with the Zika virus.
Vorteile Und Einschränkungen Für Laborexperimente
BDA-410 is a potent and selective inhibitor of N-1,3-benzodioxol-5-yl-2-(2,4-difluorophenoxy)acetamide, making it an attractive candidate for therapeutic development. However, the complex synthesis method and the potential toxicity of the compound limit its use in lab experiments. Additionally, the lack of information on the pharmacokinetics and pharmacodynamics of BDA-410 makes it difficult to determine the optimal dosage and administration route.
Zukünftige Richtungen
The potential therapeutic applications of BDA-410 are vast, and several research studies are underway to explore its full potential. Future research should focus on optimizing the synthesis method of BDA-410 to improve its yield and purity. Additionally, more studies are needed to determine the pharmacokinetics and pharmacodynamics of BDA-410 to determine the optimal dosage and administration route. Furthermore, the potential of BDA-410 in combination with other anti-cancer drugs or neuroprotective agents should be explored. Finally, more studies are needed to determine the safety and efficacy of BDA-410 in clinical trials.
Wissenschaftliche Forschungsanwendungen
BDA-410 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. Several research studies have shown that BDA-410 exhibits potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, BDA-410 has been shown to improve cognitive function in animal models of Alzheimer's disease and reduce viral replication in cells infected with the Zika virus.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2,4-difluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO4/c16-9-1-3-12(11(17)5-9)20-7-15(19)18-10-2-4-13-14(6-10)22-8-21-13/h1-6H,7-8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHFGVNZJQDFDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



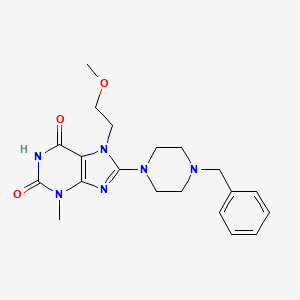
![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4389907.png)
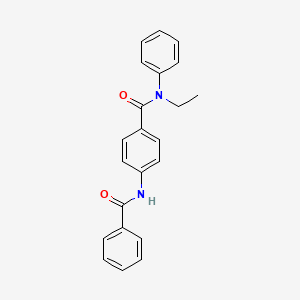
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4389919.png)
![1-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone](/img/structure/B4389925.png)
![ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate](/img/structure/B4389928.png)
![N-(4-ethoxyphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4389929.png)
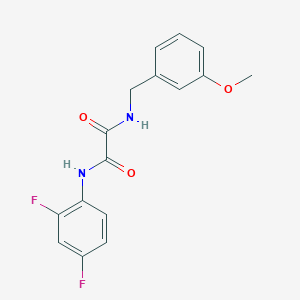

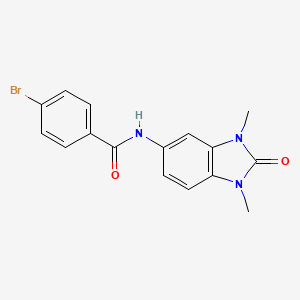
![N-(2-ethoxyphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4389961.png)
![N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B4389963.png)
![4-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4389967.png)
